molecular formula C18H20N8 B2733900 1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole CAS No. 129410-38-4

1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole

Cat. No.: B2733900
CAS No.: 129410-38-4
M. Wt: 348.414
InChI Key: WDHNLRQBVKTYTF-UHFFFAOYSA-N
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Description

1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole is a complex organic compound that features a benzotriazole moiety Benzotriazole derivatives are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with suitable diazinane derivatives under controlled conditions. One common method involves the use of chlorotriphenylphosphonium benzotriazolate as a reagent, which reacts with amines to form the desired compound . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Mechanism of Action

The mechanism of action of 1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with target molecules, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A simpler derivative with similar stability and reactivity.

    1-Methyl-1H-1,2,3-benzotriazole: Another benzotriazole derivative with different substituents.

    4-(1H-Benzotriazol-1-ylmethyl)benzoic acid: A compound with a carboxylic acid functional group.

Uniqueness

1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole is unique due to its combination of the benzotriazole moiety with a diazinane ring, providing distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

1-[[3-(benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8/c1-3-8-17-15(6-1)19-21-25(17)13-23-10-5-11-24(12-23)14-26-18-9-4-2-7-16(18)20-22-26/h1-4,6-9H,5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHNLRQBVKTYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CN(C1)CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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